molecular formula C10H11NO2 B154935 4-Phenylmorpholin-3-one CAS No. 29518-11-4

4-Phenylmorpholin-3-one

Cat. No. B154935
Key on ui cas rn: 29518-11-4
M. Wt: 177.2 g/mol
InChI Key: SIWXCJHUZAEIAE-UHFFFAOYSA-N
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Patent
US07598378B2

Procedure details

In a 26-liter tank, 1.65 kg (12.0 mol) of 2-anilinoethanol are dissolved at room temperature in 1.53 l of ethanol and subsequently admixed with 4.58 l of water with stirring. The solution is heated to 38° C. 4.07 kg (3.0 equivalents) of chloroacetyl chloride and 6.60 kg of 45% sodium hydroxide solution (6.2 equivalents) are then added simultaneously at an internal temperature of 38 to 43° C. within 60 to 80 minutes, so that the pH is kept between 12 and 12.5. The mixture is stirred at a pH of 12 to 12.5 for 10 minutes, then cooled to 2° C. and stirred at this temperature for 30 minutes. The precipitated product is filtered off and washed twice with 3.3 kg each time of demineralized water at 2° C. The moist product is dried to constant mass at 50° C. under reduced pressure.
Quantity
1.65 kg
Type
reactant
Reaction Step One
Quantity
1.53 L
Type
solvent
Reaction Step One
Name
Quantity
4.58 L
Type
reactant
Reaction Step Two
Quantity
4.07 kg
Type
reactant
Reaction Step Three
Quantity
6.6 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:8][CH2:9][OH:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.Cl[CH2:13][C:14](Cl)=[O:15].[OH-].[Na+]>C(O)C>[C:2]1([N:1]2[CH2:8][CH2:9][O:10][CH2:13][C:14]2=[O:15])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.65 kg
Type
reactant
Smiles
N(C1=CC=CC=C1)CCO
Name
Quantity
1.53 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.58 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
4.07 kg
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
6.6 kg
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
38 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at a pH of 12 to 12.5 for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 2° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
WASH
Type
WASH
Details
washed twice with 3.3 kg each time of demineralized water at 2° C
CUSTOM
Type
CUSTOM
Details
The moist product is dried to constant mass at 50° C. under reduced pressure

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1C(COCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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